(11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort
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Overview
Description
(11β,16β)-11,21-bis(acetyloxy)-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione: It is a prodrug that is rapidly metabolized into its active form, 21-desacetyldeflazacort, which exerts its effects by binding to glucocorticoid receptors . Deflazacort is used in the treatment of various conditions, including Duchenne muscular dystrophy, asthma, and autoimmune diseases .
Preparation Methods
The synthesis of Deflazacort involves multiple steps, including elimination, cyanohydrin formation, silanization, transposition esterification, and cyclization . The industrial production of Deflazacort typically starts with turmeric extractive saponin, which undergoes ring opening hydrolysis to form diene . This diene is then oxidized to 16α,17α-epoxyprogesterone, which is further processed through a series of reactions including ammoniation, cyclization, and esterification to yield Deflazacort .
Chemical Reactions Analysis
Deflazacort undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its active metabolite, 21-desacetyldeflazacort.
Reduction: Reduction reactions can modify the oxazole ring structure.
Substitution: Substitution reactions can occur at the acetyloxy groups, leading to different derivatives.
Common reagents used in these reactions include chromic anhydride for oxidation and various acids and bases for hydrolysis and esterification . The major products formed from these reactions are typically derivatives of Deflazacort with modified functional groups .
Scientific Research Applications
Deflazacort has a wide range of scientific research applications:
Mechanism of Action
Deflazacort is a prodrug that is metabolized into its active form, 21-desacetyldeflazacort . This active metabolite binds to glucocorticoid receptors, leading to the regulation of gene expression . The compound reduces inflammation and suppresses the immune system by blocking the production of pro-inflammatory cytokines and preventing immune cell migration to sites of inflammation . The exact molecular pathways involved include the inhibition of specific leukocyte functions and the modulation of glucocorticoid-responsive genes .
Comparison with Similar Compounds
Deflazacort is often compared with other corticosteroids such as prednisone, prednisolone, and vamorolone . While all these compounds share similar anti-inflammatory and immunosuppressive properties, Deflazacort is unique in its favorable pharmacokinetic profile and reduced side effects on bone health and weight . Prednisone and prednisolone are more commonly associated with higher risks of bone density loss and weight gain . Vamorolone, a novel corticosteroid, is being investigated for its potential to provide similar therapeutic benefits with fewer side effects .
Similar Compounds
- Prednisone
- Prednisolone
- Vamorolone
- Hydrocortisone
- Methylprednisolone
Properties
CAS No. |
710951-92-1 |
---|---|
Molecular Formula |
C₂₇H₃₃NO₇ |
Molecular Weight |
483.55 |
Synonyms |
Deflazacort Impurity C; |
Origin of Product |
United States |
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